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Compound of Interest

Compound Name:
5-(2-Cyanophenyl)-2-

fluorobenzoic acid

CAS No.: 1345471-31-9

Cat. No.: B578543

Get Quote

Role in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Design

Executive Summary & Chemical Identity
5-(2-Cyanophenyl)-2-fluorobenzoic acid (CAS: 1345471-31-9) represents a critical "linchpin"

intermediate in medicinal chemistry, specifically in the synthesis of tricyclic heterocycles found

in PARP inhibitors (e.g., scaffolds related to Rucaparib, Veliparib, and Talazoparib).

Its structural significance lies in its biaryl core pre-functionalized with orthogonal reactive

groups:

Carboxylic Acid (C-1): An electrophilic anchor for amide coupling or cyclization.

Fluorine (C-2): Provides metabolic stability and modulates pKa; serves as a leaving group in

nucleophilic aromatic substitution (

) if activation is required.
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Cyano Group (C-2' on distal ring): A masked amide/amine equivalent, perfectly positioned for

intramolecular cyclization to form phenanthridin-6(5H)-ones.

Physicochemical Profile (Data Summary)
Property Value Context for Drug Design

Formula Biaryl Scaffold

MW 241.22 g/mol
Fragment-based lead (Rule of

3 compliant)

pKa (Calc) ~2.9 - 3.2
Acidic due to ortho-F electron

withdrawal

H-Bond Donors 1 (COOH)
Critical for Glu988 interaction

in PARP1

H-Bond Acceptors 3 (COOH, CN, F) Solvation and receptor binding

LogP ~2.9
Moderate lipophilicity; good

membrane permeability

Structural Analogs & Bioisosteric Strategy
In drug discovery, this molecule is rarely the final drug; it is the template. Modifications focus on

optimizing the Nicotinamide-binding pocket interactions of the PARP enzyme.

Table 1: Structural Analogs and Rational Design
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Analog Class Structural Modification Rationale & Effect

Halogen Bioisosteres Replace -F with -Cl or -H

-Cl (CAS 394-30-9 precursor):

Increases lipophilicity and fills

hydrophobic pockets. -H:

Reduces metabolic stability

(P450 oxidation risk).

Acid Bioisosteres Replace -COOH with Tetrazole

Improves metabolic stability

and membrane permeability

while maintaining the acidic

proton required for H-bonding.

Cyclization Products Phenanthridin-6(5H)-one

The Primary Goal. The CN and

COOH condense to form a

tricyclic lactam, locking the

conformation to mimic

Nicotinamide.

Scaffold Hopping
Pyridine ring replacement

(e.g., Aza-analogs)

Replacing the phenyl ring with

pyridine (as in Niraparib)

lowers LogP and improves

aqueous solubility.

Synthesis Protocols
The synthesis of 5-(2-Cyanophenyl)-2-fluorobenzoic acid relies on constructing the biaryl

bond via palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (The
Industry Standard)
Objective: Couple 5-bromo-2-fluorobenzoic acid with 2-cyanophenylboronic acid.

Reagents:

Substrate A: 5-Bromo-2-fluorobenzoic acid (1.0 eq)

Substrate B: 2-Cyanophenylboronic acid (1.1 - 1.2 eq)
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Catalyst:

(3-5 mol%) or

Base:

(2.0 eq) or

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

Degassing: Charge a reaction vessel with Substrate A, Substrate B, and Base. Evacuate and

backfill with Argon (

) three times. This is critical to prevent homocoupling or oxidation of the catalyst.

Solvation: Add degassed solvent mixture via syringe.

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

Reaction: Heat the mixture to 85-90°C for 4–12 hours. Monitor via LC-MS for the

disappearance of the bromide (M-Br pattern).

Workup: Cool to RT. Acidify with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract

with Ethyl Acetate (

).

Purification: The product is often a solid. Recrystallize from Ethanol/Water or purify via flash

chromatography (Hexane/EtOAc + 1% Acetic Acid).

Protocol B: Intramolecular Cyclization (The Application)
Objective: Convert the intermediate into the PARP-active Phenanthridinone scaffold.

Methodology (Acid-Mediated):

Dissolve 5-(2-Cyanophenyl)-2-fluorobenzoic acid in Polyphosphoric Acid (PPA) or Sulfuric

Acid (
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).

Heat to 120°C for 2 hours.

Mechanism: The acid hydrolyzes the nitrile (-CN) to a primary amide, which then attacks the

carboxylic acid (or ester) to close the ring, eliminating water.

Quench: Pour onto crushed ice. The tricyclic lactam precipitates out.

Visualizing the Chemical Logic
The following diagram illustrates the synthesis workflow and the strategic divergence points for

analog generation.

5-Bromo-2-fluorobenzoic acid

Suzuki Coupling
(Pd(dppf)Cl2, K2CO3)

2-Cyanophenylboronic acid

5-(2-Cyanophenyl)-2-fluorobenzoic acid
(The Core Intermediate)

Yield: 75-90%

Acid Cyclization
(PPA, 120°C)Route A: Scaffold Closure

Bioisosteric Replacement
(Tetrazole formation)

Route B: Functional Mod

Phenanthridin-6(5H)-one
(PARP Inhibitor Scaffold)

Lactam Formation

Tetrazole Analog
(COOH mimic)

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursors to the PARP-active phenanthridinone scaffold.[1]

[2]

Mechanism of Action Context
Why is this specific structure (and its analogs) valuable?

Nicotinamide Mimicry: The benzamide/lactam core derived from this molecule mimics the

nicotinamide moiety of

.
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The "Glu988" Anchor: In PARP1/2 enzymes, the amide NH and carbonyl oxygen (derived

from the CN and COOH of our topic molecule) form critical hydrogen bonds with Gly863 and

Ser904 (backbone) and Glu988 (side chain).

Pi-Stacking: The biaryl system (phenyl-phenyl) engages in

-stacking interactions with Tyr907 in the catalytic cleft.

Self-Validating Check: If you synthesize an analog where the 2-fluoro group is removed, you

may lose metabolic stability against ring oxidation. If you replace the COOH with an ester and

fail to hydrolyze it, the molecule cannot form the critical salt bridge or H-bonds required for

high-affinity inhibition (

shift from nM to

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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